molecular formula C11H15N3O2 B14008331 6-N-tert-butylpyridine-2,6-dicarboxamide CAS No. 91285-77-7

6-N-tert-butylpyridine-2,6-dicarboxamide

Cat. No.: B14008331
CAS No.: 91285-77-7
M. Wt: 221.26 g/mol
InChI Key: CSFNKHSLRPPNHX-UHFFFAOYSA-N
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Description

6-N-tert-butylpyridine-2,6-dicarboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two carboxamide groups at positions 2 and 6, and a tert-butyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-tert-butylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-N-tert-butylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-N-tert-butylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions through its carboxamide groups. This interaction can stabilize reactive species and facilitate catalytic processes. The compound’s ability to stabilize G-quadruplex DNA is attributed to its planar structure, which allows it to intercalate between DNA bases and enhance the stability of the quadruplex structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-tert-butylpyridine-2,6-dicarboxamide is unique due to the presence of both tert-butyl and carboxamide groups, which confer distinct steric and electronic properties

Properties

CAS No.

91285-77-7

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-N-tert-butylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)8-6-4-5-7(13-8)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16)

InChI Key

CSFNKHSLRPPNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=N1)C(=O)N

Origin of Product

United States

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